Quinoxalin-6-ylmagnesium bromide
Description
Quinoxalin-6-ylmagnesium bromide is an organomagnesium compound (Grignard reagent) with the molecular formula C₈H₅N₂MgBr and a molecular weight of 241.44 g/mol. It is characterized by a quinoxaline aromatic heterocycle substituted at the 6-position with a magnesium bromide group. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups or aromatic couplings.
Properties
IUPAC Name |
magnesium;6H-quinoxalin-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-6H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXUDBYFFWTHGC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=[C-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrMgN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxalin-6-ylmagnesium bromide can be synthesized through the reaction of quinoxaline with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:
Quinoxaline+Mg+Br2→Quinoxalin-6-ylmagnesium bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the reaction. The process also includes rigorous purification steps to ensure the removal of any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-6-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Typically carried out in anhydrous conditions using diethyl ether or THF as solvents.
Substitution Reactions: Often involves the use of halogenated solvents and a catalyst such as copper(I) iodide.
Coupling Reactions: Palladium or nickel catalysts are commonly used.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Quinoxalines: Result from halogen-metal exchange reactions.
Coupled Products: Formed from coupling reactions with various electrophiles.
Scientific Research Applications
Quinoxalin-6-ylmagnesium bromide is an organomagnesium compound, specifically a Grignard reagent, featuring a quinoxaline derivative bonded to a magnesium bromide moiety. The presence of the magnesium bromide enhances the compound's reactivity, making it a valuable intermediate in organic synthesis. Quinoxaline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Applications in Organic Synthesis
This compound has applications in organic synthesis due to its reactivity. The general reaction mechanism involves the nucleophilic attack of the quinoxalin-6-yl group on electrophiles, followed by protonation to yield the corresponding products.
This compound as an intermediate
- Synthesis of Pharmaceuticals It serves as an intermediate in the synthesis of pharmaceuticals.
- Interaction with Biological Macromolecules The biological activity of this compound and its derivatives may be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions highlight the potential therapeutic applications of quinoxaline derivatives in drug development.
Biological and Therapeutic Potential
Quinoxaline derivatives, including this compound, possess a range of biological activities, leading to their exploration in various therapeutic applications.
Antiviral Activities of Quinoxaline Derivatives
- Quinoxaline derivatives have demonstrated antiviral activity against respiratory pathogens . Some derivatives exhibit strong inhibitory activity against the H1N1 strain of the influenza virus with minimal toxicity .
- Specific quinoxaline derivatives have shown activity against coxsackievirus B5 (CBV5), inhibiting early events of attachment, entry, or uncoating during infection .
- Quinoxaline derivatives have demonstrated the capacity to inhibit replication of HSV-1 and cytomegalovirus .
Antimicrobial Activities of Quinoxaline Derivatives
- Substituted quinoxalines have been synthesized and investigated for antimicrobial activity against bacterial species and fungal strains . Certain disubstituted quinoxalines have displayed significant antibacterial activity, while other compounds showed considerable antifungal activity, with some exhibiting a broad antimicrobial spectrum .
Treatment of Chronic and Metabolic Diseases
- Quinoxaline derivatives have shown applications in treating chronic and metabolic diseases such as cancer, diabetes, neurological disorders, atherosclerosis, and inflammation . They have demonstrated growth inhibition against Trypanosoma cruzi .
- Quinoxaline derivatives are explored for managing diabetes mellitus by addressing glucose homeostasis .
- Specific quinoxaline derivatives have been synthesized and screened for their ability to inhibit the proliferation and migration of vascular smooth cells, which play a role in coronary artery atherosclerosis .
The table below summarizes compounds sharing structural and functional similarities with this compound.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Bromoquinoxaline | Halogenated Quinoline | Exhibits potent antimicrobial activity |
| 2-Methylquinoxaline | Methylated Quinoline | Known for its neuroprotective properties |
| 1,2-Dihydroquinoxaline | Reduced Quinoline | Displays lower toxicity but similar biological activity |
Mechanism of Action
The mechanism of action of quinoxalin-6-ylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The quinoxaline ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Bromide Compounds
The provided evidence focuses on unrelated bromide compounds, but comparative insights can be drawn based on structural and functional differences:
Table 1: Comparative Analysis of Bromide Compounds
Key Differences:
Chemical Class: this compound is an organometallic reagent, whereas 1-hexyl-3-methylimidazolium bromide is an ionic liquid , and rocuronium/vecuronium bromides are quaternary ammonium salts .
Reactivity: Grignard reagents like this compound are highly nucleophilic and react with electrophiles, unlike ionic liquids (used as solvents) or neuromuscular blockers (biologically active but chemically inert in synthesis).
Applications: this compound is used in organic synthesis (e.g., pharmaceuticals, agrochemicals), while rocuronium/vecuronium bromides are clinical agents for muscle paralysis . Ionic liquids like 1-hexyl-3-methylimidazolium bromide serve as green solvents or electrolytes .
Stability :
Research Findings and Limitations
- Synthetic Utility: this compound’s quinoxaline moiety enables access to fused heterocyclic systems, which are pharmacologically relevant.
- Thus, comparisons are extrapolated from chemical principles rather than experimental data.
Q & A
Q. What are the recommended synthetic protocols for preparing Quinoxalin-6-ylmagnesium bromide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves the Grignard reaction, where magnesium reacts with quinoxalin-6-yl bromide in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (argon/nitrogen). Key parameters include:
- Temperature control : Maintain 0–5°C during initiation to prevent side reactions.
- Reagent addition rate : Slow addition of quinoxalin-6-yl bromide to magnesium to avoid exothermic runaway.
- Solvent purity : Use rigorously dried solvents to prevent hydrolysis.
- Titration : Confirm active reagent concentration via iodometric titration before use .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
- Environmental controls : Use inert atmosphere gloveboxes or Schlenk lines to exclude moisture/oxygen.
- Emergency protocols : Neutralize spills with dry sand or specialized absorbents; avoid water due to flammability risks.
- Storage : Store under argon at –20°C in sealed, flame-resistant containers .
Q. How should researchers characterize this compound to confirm its identity and purity?
- Methodological Answer :
- Spectroscopy : Use NMR in deuterated THF to detect characteristic Mg-bound proton shifts (δ 0.5–1.5 ppm).
- Titration : Quantify active Grignard reagent via reaction with a standardized ketone (e.g., benzophenone) followed by back-titration.
- GC-MS : Analyze aliquots quenched with deuterated water to identify decomposition byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound in cross-coupling reactions?
- Methodological Answer : Employ factorial design to evaluate variables:
- Catalyst screening : Test Pd(0)/Ni(0) catalysts (e.g., Pd(dba)) for coupling efficiency.
- Solvent effects : Compare polar aprotic (THF) vs. non-polar (toluene) solvents on reaction kinetics.
- Temperature gradients : Use differential scanning calorimetry (DSC) to identify exothermic peaks and optimize thermal profiles.
- Statistical analysis : Apply ANOVA to identify significant factors (e.g., [Pd] concentration, solvent polarity) impacting yield .
Q. What strategies resolve contradictions in spectroscopic data during the analysis of reaction products involving this compound?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR with X-ray crystallography or HPLC-MS to confirm structural assignments.
- Kinetic profiling : Monitor reaction intermediates via in-situ IR spectroscopy to identify transient species.
- Theoretical modeling : Use DFT calculations to predict NMR shifts of proposed intermediates and compare with experimental data.
- Byproduct analysis : Isolate side products via column chromatography and characterize to trace mechanistic pathways .
Q. How does the stability of this compound vary under different storage conditions, and what decomposition products form?
- Methodological Answer :
- Stability studies : Conduct accelerated degradation tests under varying temperatures (–20°C to 25°C) and atmospheric conditions (argon vs. air).
- Decomposition pathways : Hydrolysis yields quinoxalin-6-ol and magnesium hydroxides; oxidation forms quinoxaline derivatives.
- Analytical monitoring : Use TGA-MS to correlate mass loss with evolved gases (e.g., H, CH) during decomposition.
- Recommendations : Shelf life extends to 3 months when stored at –20°C under argon with molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
